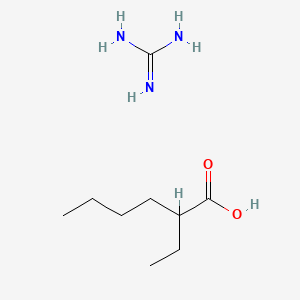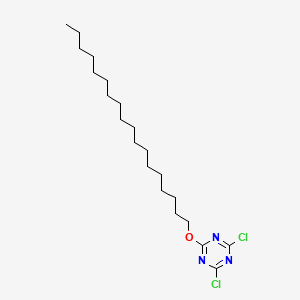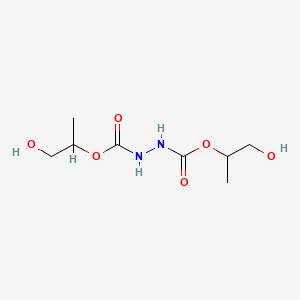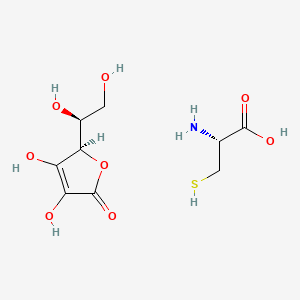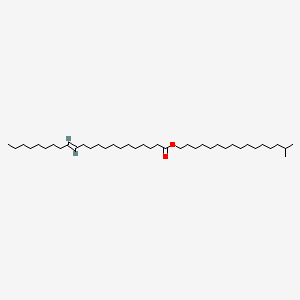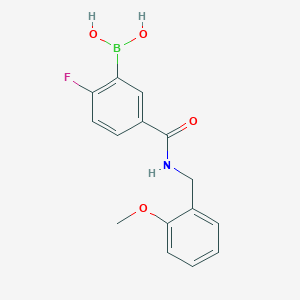
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-methoxybenzylamine under specific conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent borylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like ethanol or water.
Major Products
Substitution Reactions: The major products are typically substituted benzene derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid group with aryl or vinyl halides.
Applications De Recherche Scientifique
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of molecular probes and inhibitors for biological studies.
Industry: The compound can be used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The fluorine atom and methoxybenzylcarbamoyl group contribute to the compound’s specificity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.
5-Fluoro-2-mercaptobenzoic acid: A fluorinated benzoic acid with a thiol group.
Uniqueness
2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C15H15BFNO4 |
|---|---|
Poids moléculaire |
303.09 g/mol |
Nom IUPAC |
[2-fluoro-5-[(2-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO4/c1-22-14-5-3-2-4-11(14)9-18-15(19)10-6-7-13(17)12(8-10)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
Clé InChI |
LLKVJBWMBZQDKA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



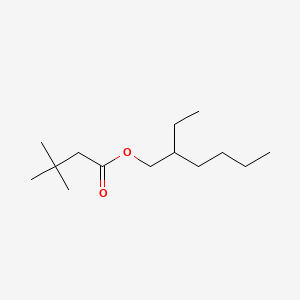
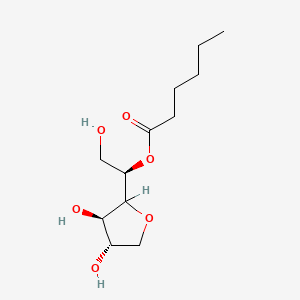
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
